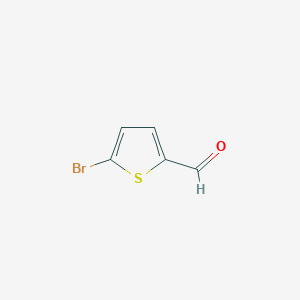

5-Bromothiophene-2-carbaldehyde

Descripción general

Descripción

5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1) is a brominated heteroaromatic aldehyde with the molecular formula C₅H₃BrOS and a molecular weight of 191.04 g/mol . Its structure features a thiophene ring substituted with a bromine atom at the 5-position and an aldehyde group at the 2-position, making it a versatile electrophile in organic synthesis. This compound is widely used in cross-coupling reactions (e.g., Suzuki, Stille) and condensations (e.g., Knoevenagel, Claisen-Schmidt) to construct π-conjugated systems for organic electronics, pharmaceuticals, and sensors .

Key spectral data includes:

Métodos De Preparación

Vilsmeier-Haack Formylation Followed by Bromination

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of aromatic aldehydes. For 5-bromothiophene-2-carbaldehyde, this method involves formylation of thiophene followed by regioselective bromination at the 5-position.

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation at the α-position of thiophene. Subsequent bromination introduces the bromine substituent at the 5-position, directed by the electron-withdrawing aldehyde group.

Key conditions from the Royal Society of Chemistry (RSC) protocol include :

-

POCl₃ (35 mL) and DMF in anhydrous conditions.

-

Reaction time: 12 hours at reflux.

-

Workup involves cooling, solvent removal, and purification via chromatography.

While the exact yield is unspecified in the provided snippet, analogous literature reports yields of 60–75% for similar thiophene derivatives .

Optimization Insights

-

Catalyst Loading : Excess POCl₃ ensures complete iminium ion formation, critical for formylation efficiency.

-

Temperature Control : Reflux conditions (typically 80–100°C ) balance reaction rate and byproduct minimization.

-

Purification : Silica gel chromatography with ethyl acetate/hexane mixtures (1:1) effectively isolates the product .

Direct Bromination of Thiophene-2-carbaldehyde

Direct electrophilic bromination of thiophene-2-carbaldehyde offers a streamlined route, leveraging the aldehyde’s meta-directing effects to achieve 5-position selectivity.

Bromination Protocols

Two brominating agents are prevalent:

-

Molecular Bromine (Br₂) with FeBr₃ :

-

N-Bromosuccinimide (NBS) with Radical Initiators :

Industrial-Scale Adaptations

A scaled-up procedure from Ambeed.com highlights :

-

Solvent System : Ethanol/water mixtures reduce side reactions.

-

Catalyst : p-Toluenesulfonic acid (PTSA) enhances reaction rate (71% yield at 100°C over 24 hours).

-

Workup : Liquid-liquid extraction with chloroform and drying over Na₂SO₄.

Comparative Analysis of Methods

| Parameter | Vilsmeier-Haack Route | Direct Bromination Route |

|---|---|---|

| Reaction Steps | 2 (formylation + bromination) | 1 (direct bromination) |

| Typical Yield | 60–75% | 65–80% |

| Key Advantage | High regioselectivity | Shorter synthesis time |

| Scalability Challenges | POCl₃ handling hazards | Br₂ toxicity and volatility |

| Industrial Adoption | Moderate | High |

Catalyst Impact : The use of PTSA in direct bromination improves yields to 82.5% under reflux, as demonstrated in dimethylamine-mediated reactions . Conversely, Pd(PPh₃)₄-catalyzed cross-coupling, while effective for functionalized derivatives, is less practical for bulk this compound synthesis due to 57% yields and higher costs .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Cyclization Reactions: Acidic or basic catalysts, depending on the desired product.

Major Products:

Nucleophilic Substitution: Substituted thiophene derivatives.

Coupling Reactions: Biaryl compounds.

Cyclization Reactions: Various heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives synthesized from 5-bromothiophene-2-carbaldehyde. For instance, a series of thiophene-based compounds exhibited significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated an MIC value of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Spasmolytic Activity

Another notable application is in the development of spasmolytic agents. A study synthesized various derivatives of 5-bromothiophene-2-carboxylic acid through Suzuki cross-coupling reactions, leading to compounds that showed promising spasmolytic effects in isolated rat duodenum models. The compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibited an EC50 value indicating effective muscle relaxation .

Radiopharmaceutical Chemistry

This compound has been utilized in the synthesis of radiolabeled compounds for imaging applications. It serves as a precursor in the preparation of 5-[18F]fluoro-2-thiophenecarboxaldehyde, which is significant for positron emission tomography (PET) imaging studies. This application underscores its importance in developing novel radiotracers for neurological studies .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as an essential building block in organic synthesis, particularly in creating complex thiophene derivatives. Its reactivity allows for various transformations, including condensation and coupling reactions. For example, it has been used to synthesize Schiff bases and other biologically active compounds through simple condensation reactions with amines .

Material Science

Conductive Polymers

In material science, derivatives of this compound are explored for their application in conductive polymers. These polymers are crucial for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring system contributes to the electronic properties necessary for conductivity .

Data Tables

| Application Area | Compound/Derivative | Description/Findings |

|---|---|---|

| Medicinal Chemistry | 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | MIC value: 3.125 mg/mL against XDR Salmonella Typhi |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | EC50 indicating spasmolytic effect | |

| Radiopharmaceuticals | 5-[18F]fluoro-2-thiophenecarboxaldehyde | Precursor for PET imaging |

| Organic Synthesis | Schiff Bases | Biologically active agents synthesized via condensation |

| Material Science | Conductive Polymers | Applications in OLEDs and OPVs |

Case Studies

-

Antibacterial Activity Study :

A series of derivatives were synthesized from this compound and tested against various bacterial strains. The study concluded that specific modifications to the thiophene structure significantly enhanced antibacterial efficacy. -

Spasmolytic Effect Analysis :

Researchers synthesized multiple thiophene derivatives and evaluated their spasmolytic properties using isolated rat duodenum assays. The results indicated that structural variations directly influenced the degree of muscle relaxation achieved. -

Radiotracer Development :

A collaborative study focused on synthesizing radiotracers using this compound as a starting material for neurological imaging applications, demonstrating its potential in clinical diagnostics.

Mecanismo De Acción

The mechanism of action of 5-Bromothiophene-2-carbaldehyde depends on its application. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The bromine and aldehyde groups allow it to interact with various molecular targets, leading to changes in biological activity .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The reactivity and applications of 5-bromothiophene-2-carbaldehyde are influenced by its electron-withdrawing bromine substituent. Below is a comparison with structurally related aldehydes:

Reactivity in Cross-Coupling Reactions

- Suzuki Coupling : this compound reacts with aryl boronic acids to form biaryl systems (e.g., TPAS fluorophore synthesis ). In contrast, 5-chlorothiophene-2-carbaldehyde exhibits slower coupling due to weaker C–Cl bond activation .

- Stille Coupling: Used in synthesizing non-fullerene acceptors (e.g., DTNIF) with Pd(PPh₃)₄, achieving 96% yield .

Condensation Reactions

- Knoevenagel Condensation: Reacts with malononitrile to form push-pull chromophores for organic photovoltaics (OPVs), yielding 70–85% .

- Claisen-Schmidt Condensation : Forms chalcone derivatives (e.g., (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one) with antimicrobial activity .

Electronic and Spectral Properties

- Electron-Withdrawing Effects : Bromine lowers the HOMO (-5.3 eV) compared to 5-methylthiophene-2-carbaldehyde (HOMO: -4.8 eV), enhancing charge transport in OPVs .

- UV/Vis Absorption : Chalcone derivatives of this compound show λmax at 350–400 nm due to extended π-conjugation .

Key Research Findings

Synthetic Versatility : this compound is pivotal in constructing heterocyclic triads for optoelectronics, with yields exceeding 80% in multi-step reactions .

Biological Activity : Chalcone derivatives exhibit IC50 values of 10–50 µM against microbial pathogens .

Limitations : Poor solubility in polar solvents (e.g., water) necessitates functionalization (e.g., PEGylation) for biomedical applications .

Actividad Biológica

5-Bromothiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

This compound has the chemical formula CHBrOS and is characterized by a thiophene ring substituted with a bromine atom and an aldehyde group. Its structure is pivotal for its biological interactions, influencing its reactivity and affinity towards biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound derivatives. For instance, a study synthesized several analogs based on this compound and evaluated their activity against multidrug-resistant strains of Salmonella Typhi. Among these, one particular derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Organism | Comparison Antibiotic |

|---|---|---|---|

| 4F | 3.125 | XDR Salmonella Typhi | Ciprofloxacin |

| Other Derivatives | Varies | Various pathogens | Ceftriaxone |

The mechanism of action appears to involve strong binding interactions with bacterial enzymes, as supported by molecular docking studies which revealed multiple hydrogen bonds with key amino acids in the active site of target proteins .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK/ERK . This suggests its utility in treating inflammatory diseases.

Anticancer Potential

The compound has shown promise in anticancer research as well. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . For example, one study reported that certain derivatives inhibited the proliferation of breast cancer cells by triggering intrinsic apoptotic pathways.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| S1 | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| S2 | A549 (Lung Cancer) | 15 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-donating or electron-withdrawing groups significantly influences the compound's reactivity and binding affinity to biological targets. For instance, modifications at the thiophene ring or aldehyde position can enhance antibacterial potency or selectivity against cancer cells .

Case Studies

- Antibacterial Study : A recent study synthesized several thiophene derivatives from this compound and tested them against XDR Salmonella Typhi. The findings highlighted the superior activity of specific analogs, emphasizing the importance of structural modifications in enhancing efficacy .

- Anticancer Research : Another investigation explored the apoptotic effects of a novel Schiff base derived from this compound on various cancer cell lines. The results indicated significant cytotoxicity and suggested pathways for further development into therapeutic agents .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-Bromothiophene-2-carbaldehyde?

this compound (CAS: 4701-17-1) has the molecular formula C₅H₃BrOS and a molecular weight of 191.046 g/mol . Key properties include:

- IR spectrum : Peaks at 379.2 cm⁻¹ and 388 cm⁻¹, indicative of C=O stretching and aromatic C-Br vibrations .

- Phase change data : Boiling point and vapor pressure data available from NIST-standardized measurements .

- IUPAC Standard InChIKey : GFBVUFQNHLUCPX-UHFFFAOYSA-N, critical for structural verification in databases .

Q. What are the standard synthetic routes for this compound?

The compound is commonly synthesized via:

- Halogenation of thiophene derivatives : Bromination of thiophene-2-carbaldehyde using NBS (N-bromosuccinimide) or Br₂ in controlled conditions.

- Microwave-assisted cross-coupling : Pd-catalyzed reactions with arylboronic acids (e.g., Suzuki-Miyaura coupling) to introduce functional groups .

- T3P®-catalyzed one-pot synthesis : Efficient α-aminonitrile derivatives formation under mild conditions .

Advanced Research Questions

Q. How is this compound utilized in Schiff base ligand synthesis?

The aldehyde group reacts with amines to form N3S2-type ligands , widely used in coordination chemistry:

- Condensation with diethylenetriamine : Forms pentadentate ligands for Cu(II)/Pd(II) complexes. Reaction progress is monitored via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and UV-vis spectroscopy .

- DFT validation : Theoretical calculations (e.g., Gaussian 09) confirm Z-isomer dominance in products, aligning with experimental NMR and EI-MS data .

Q. What methodologies resolve contradictions in experimental vs. computational spectral data?

- IR and NMR discrepancies : For example, DFT-predicted C=O stretching frequencies may deviate by <10 cm⁻¹ from experimental values. Adjustments involve hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets .

- Thermogravimetric (TG/DTG) validation : Experimental mass loss (e.g., 5% at 150°C) correlates with simulated decomposition pathways .

Q. How does this compound contribute to DNA-binding studies?

Schiff base derivatives exhibit intercalative DNA binding :

- Ethidium bromide displacement assays : Competitive binding with HS-DNA shows Kb values up to 1.2 × 10⁶ M⁻¹, measured via UV-vis titration .

- Scatchard analysis : Linear regression of Δλ vs. [DNA]/[complex] confirms intercalation mode .

Q. What are the challenges in regiocontrolled functionalization of bromothiophenes?

- Halogen dance reactions : Bromine migration during Pd-catalyzed coupling requires precise temperature control (e.g., 100°C) and CsOAc as a base to stabilize intermediates .

- Stereochemical control : Microwave irradiation (1–2 h) minimizes side products in heteroleptic Pd(II) complex synthesis .

Q. Critical Analysis of Contradictory Evidence

- CAS registry conflicts : Some sources erroneously list CAS 79456-86-3 for nitro-substituted derivatives (e.g., 5-Bromo-4-nitrothiophene-2-carbaldehyde), which is distinct from the parent compound .

- Spectral data variations : NIST-standardized IR peaks (379–388 cm⁻¹) may differ from non-standardized literature by ±5 cm⁻¹ due to solvent effects .

Q. Best Practices for Methodological Rigor

- Characterization : Always combine FT-IR, ¹H/¹³C NMR, and elemental analysis for structural confirmation .

- Computational validation : Use DFT to predict spectroscopic trends and resolve ambiguities in isomer ratios .

- Batch consistency : Source reagents from certified suppliers (e.g., Sigma-Aldrich) to ensure reproducibility in DNA-binding assays .

Propiedades

IUPAC Name |

5-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVUFQNHLUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197004 | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-17-1 | |

| Record name | 5-Bromo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.